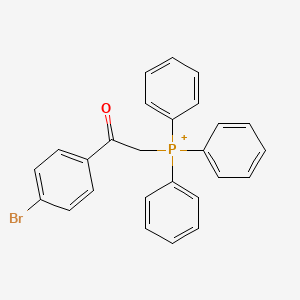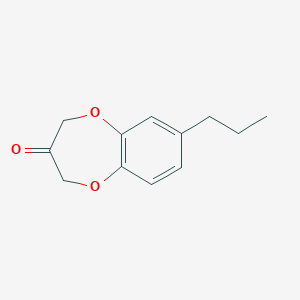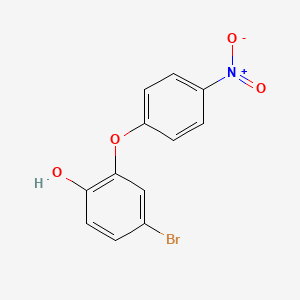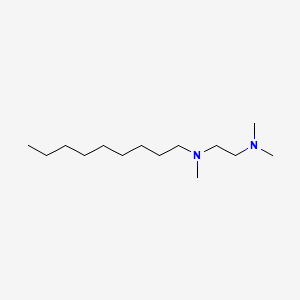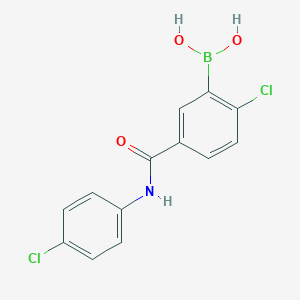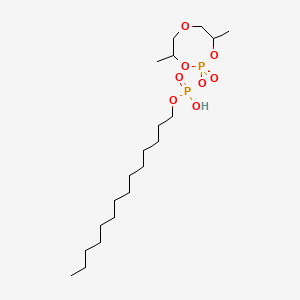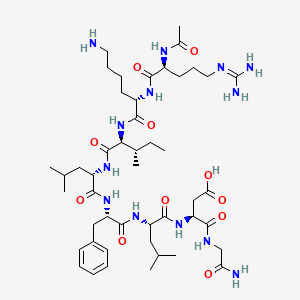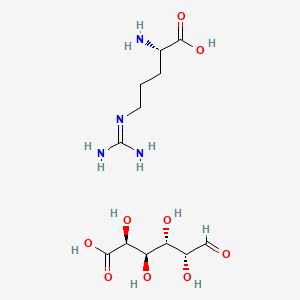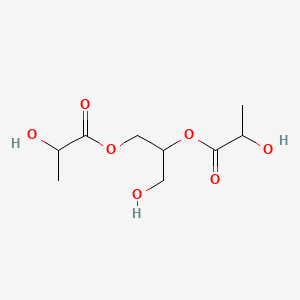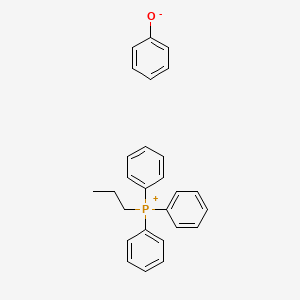
3,4-Dibromohexahydrophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromohexahydrophthalic acid: is an organic compound with the molecular formula C8H10Br2O4 It is a derivative of hexahydrophthalic acid, where two bromine atoms are substituted at the 3 and 4 positions of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromohexahydrophthalic acid typically involves the bromination of hexahydrophthalic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a low range to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibromohexahydrophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Reduction Reactions: The compound can be reduced to form hexahydrophthalic acid or other derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiourea for thiol substitution.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include 3,4-dihydroxyhexahydrophthalic acid, 3,4-diaminohexahydrophthalic acid, and 3,4-dithihexahydrophthalic acid.
Reduction Reactions: Products include hexahydrophthalic acid and its derivatives.
Oxidation Reactions: Products include more oxidized forms of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Dibromohexahydrophthalic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can be used to investigate the interactions of brominated compounds with enzymes and other biomolecules.
Medicine: While not directly used as a drug, this compound can be used in the development of pharmaceuticals. It serves as a precursor for the synthesis of potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as a flame retardant due to the presence of bromine atoms.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromohexahydrophthalic acid involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can affect enzyme activity, protein-protein interactions, and other cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3,4-Dichlorohexahydrophthalic acid: Similar structure but with chlorine atoms instead of bromine.
3,4-Difluorohexahydrophthalic acid: Similar structure but with fluorine atoms instead of bromine.
3,4-Diiodohexahydrophthalic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness: 3,4-Dibromohexahydrophthalic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with biological molecules. The bromine atoms also contribute to the compound’s flame-retardant properties, making it valuable in industrial applications.
Propiedades
Número CAS |
48140-98-3 |
|---|---|
Fórmula molecular |
C8H10Br2O4 |
Peso molecular |
329.97 g/mol |
Nombre IUPAC |
3,4-dibromocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10Br2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h3-6H,1-2H2,(H,11,12)(H,13,14) |
Clave InChI |
DIPJGMPDQLOXKH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C(C1C(=O)O)C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





